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Compound of Interest

Compound Name: Micropeptin 478A

Cat. No.: B15623814 Get Quote

A Comprehensive Overview for Researchers,
Scientists, and Drug Development Professionals
Introduction

Micropeptin 478-A is a potent plasmin inhibitor isolated from the cyanobacterium Microcystis

aeruginosa (NIES-478).[1] As a member of the micropeptin class of cyclic depsipeptides, it

exhibits significant biological activity that makes it a compound of interest for therapeutic

research, particularly in the context of cardiovascular diseases where plasmin activity is a key

factor.[1] This technical guide provides a detailed examination of the chemical structure of

Micropeptin 478-A, including its physicochemical properties, the experimental methodologies

employed for its characterization, and its known biological functions.

Chemical Structure and Physicochemical Properties
Micropeptin 478-A is a complex cyclic depsipeptide. Its structure was elucidated through a

combination of mass spectrometry and extensive 2D NMR spectroscopy.[1] The core structure

is characterized by a cyclic arrangement of amino acids and other unique organic moieties.

The molecular formula of Micropeptin 478-A has been established as C40H61N9O15SCl.[1] It

contains several distinct chemical units, including the amino acids Threonine (Thr), Arginine

(Arg), and two moles of Isoleucine (Ile).[1] A key feature of its structure is the presence of 3-
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amino-6-hydroxy-2-piperidone (Ahp), which forms a hemiaminal structure.[1] Additionally, it

incorporates 3-chloro N-MeTyr and a glyceric acid 3-O-sulfate moiety.[1]

Quantitative Data Summary

A summary of the key quantitative data for Micropeptin 478-A is presented in the table below

for easy reference and comparison.

Property Value Source

Molecular Formula C40H61N9O15SCl [1]

Molecular Weight (Exact

Isotopic Mass)
975.37746 u [2]

Pseudomolecular Ion (FABMS,

[M+H]+)
m/z 976/978 [1]

Desulfated Ion (FABMS, [M-

SO3+H]+)
m/z 896/898 [1]

Heavy Atom Count 66 [2]

Aromatic Ring Count 1 [2]

Rotatable Bond Count 15 [2]

Minimal Number of Rings 3 [2]

Plasmin Inhibition (IC50) 0.1 µg/mL [1]

Experimental Protocols
The isolation and structural elucidation of Micropeptin 478-A involved a series of meticulous

experimental procedures. The following sections detail the methodologies cited in the primary

literature.

Isolation of Micropeptin 478-A

Extraction: Freeze-dried cells of Microcystis aeruginosa (27.6 g) were extracted with 80%

methanol.[1]
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Solvent Partitioning: The aqueous methanol extract was partitioned between water and

diethyl ether. The aqueous layer, which showed potent plasmin inhibitory activity, was then

further extracted with n-butanol.[1]

Initial Chromatography: The n-butanol extract was subjected to ODS (octadecylsilane) flash

column chromatography.[1]

High-Performance Liquid Chromatography (HPLC): The active fractions from the flash

chromatography were purified by reversed-phase HPLC using a gradient of aqueous

acetonitrile containing 0.05% trifluoroacetic acid (TFA) to yield pure Micropeptin 478-A as a

colorless amorphous powder.[1]

Structural Elucidation

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) and High-

Resolution FABMS (HRFABMS) were used to determine the molecular weight and elemental

composition. The presence of a chlorine atom was indicated by the characteristic isotopic

pattern of the pseudomolecular ions at m/z 976/978 ([M+H]+). A desulfated fragment was

also observed.[1]

Amino Acid Analysis: The hydrolysate of Micropeptin 478-A was analyzed to identify the

constituent amino acids, revealing the presence of Threonine, Arginine, and two moles of

Isoleucine.[1]

2D NMR Spectroscopy: A comprehensive suite of 2D NMR experiments was conducted to

determine the connectivity and stereochemistry of the molecule. These included:[1]

COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single

Quantum Coherence): To correlate protons with their directly attached carbons.

HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) or TOCSY (Total Correlation

Spectroscopy): To identify all protons within a spin system.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, crucial for connecting the different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is essential for assigning stereochemistry.

Plasmin Inhibition Assay

While a detailed protocol for the plasmin inhibition assay for Micropeptin 478-A is not provided

in the initial search results, a general procedure for such an assay would typically involve:

Reagents: Human plasmin, a chromogenic plasmin substrate (e.g., S-2251), and a suitable

buffer (e.g., Tris-HCl).

Procedure: a. A solution of human plasmin is pre-incubated with varying concentrations of

Micropeptin 478-A for a defined period at a specific temperature (e.g., 37°C). b. The

chromogenic substrate is added to initiate the reaction. c. The rate of substrate hydrolysis is

measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm)

over time using a microplate reader. d. The percentage of inhibition is calculated relative to a

control without the inhibitor. e. The IC50 value, the concentration of inhibitor required to

reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against

the inhibitor concentration.

Visualizations
Experimental Workflow for Isolation and Characterization

The following diagram illustrates the logical flow of the experimental procedures used to isolate

and elucidate the structure of Micropeptin 478-A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation

Structural Characterization

Methanol Extraction
of M. aeruginosa

Solvent Partitioning
(Water/Diethyl Ether, then n-Butanol)

ODS Flash
Column Chromatography

Reversed-Phase HPLC

Pure Micropeptin 478-A

Mass Spectrometry
(FABMS, HRFABMS) Amino Acid Analysis 2D NMR Spectroscopy

(COSY, HMQC, HOHAHA, HMBC, NOESY)

Structure Elucidation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15623814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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